molecular formula C19H21N3O3 B2723176 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide CAS No. 872848-93-6

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide

Cat. No. B2723176
CAS RN: 872848-93-6
M. Wt: 339.395
InChI Key: BDZQUYHPBZZFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains functional groups such as amide and indole. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are widely studied in medicinal chemistry due to their presence in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the bicyclic indole group and the pyrrolidine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the amide group could participate in hydrolysis reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Structure

The compound, synthesized in good yield, involves a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature . This clean and straightforward procedure yields the 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Spectroscopic, spectrometric, and thermal analyses characterize its molecular structure and thermal properties.

Tautomerism and Molecular Properties

Quinolin-2(1H)-one, aza-heterocyclic in nature, exhibits tautomeric equilibrium between 2-quinolone and hydroxyquinoline. Spectroscopic and computational studies reveal that 2-quinolone predominates due to high hydrogen-bonded dimeric stabilization. Factors influencing this equilibrium include substituent electronic nature, steric hindrance, and solvent polarity .

Medicinal Chemistry and Drug Discovery

Quinolin-2(1H)-ones serve as privileged scaffolds in medicinal chemistry. Their presence in natural compounds and broad applications make them valuable. Notably, compounds based on quinolin-2(1H)-one, such as those shown in Figure 1, exhibit promise as anticancer agents. These compounds inhibit key receptor tyrosine kinases (RTKs) involved in tumor vasculature formation and maintenance .

Examples include vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases .

Acetylcholinesterase Inhibition

New 2-oxo-1,2-dihydroquinoline-3-carboxamides have been evaluated as potent inhibitors against acetylcholinesterase enzyme. These compounds show promise in the field of enzyme inhibition .

Microwave-Assisted Synthesis

Microwave radiation has been employed to synthesize similar compounds, enhancing efficiency and yield .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many indole derivatives interact with various enzymes or receptors in the body, influencing their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper safety data would typically be obtained through experimental studies .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action in more detail .

properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-2-9-20-19(25)18(24)15-12-22(16-8-4-3-7-14(15)16)13-17(23)21-10-5-6-11-21/h2-4,7-8,12H,1,5-6,9-11,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZQUYHPBZZFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.